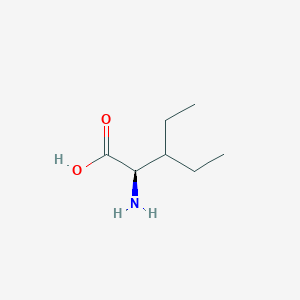

(R)-2-Amino-3-ethylpentanoic acid

Vue d'ensemble

Description

(R)-2-Amino-3-ethylpentanoic acid is a compound of significant interest in the field of synthetic and medicinal chemistry. Its structural characteristics and functionalities render it a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. The exploration of its synthesis, molecular structure, chemical reactions, and properties has been a subject of continuous research.

Synthesis Analysis

Recent advances in the asymmetric synthesis of amino acids, including derivatives similar to (R)-2-Amino-3-ethylpentanoic acid, highlight the development of new methods for achieving high stereocontrol. Techniques such as the application of chiral auxiliaries, organocatalysis, and enantioselective catalysis are prominent for constructing the chiral center with desired stereochemistry. Notably, methods involving asymmetric additions and the Strecker reaction have shown impressive results in achieving enantioselectivity (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

The molecular structure of (R)-2-Amino-3-ethylpentanoic acid features a chiral center, which significantly influences its chemical behavior and interaction with biological systems. Studies on molecular structure analysis often focus on X-ray crystallography and NMR spectroscopy to elucidate the configuration of the chiral center and the spatial arrangement of the molecule's functional groups.

Chemical Reactions and Properties

(R)-2-Amino-3-ethylpentanoic acid participates in a variety of chemical reactions, leveraging its amino group for the formation of amides, esters, and other derivatives. Its reactivity is also explored in the context of forming complex molecules through reactions like the Michael addition and amidation, which are pivotal in synthesizing biologically active compounds (Kiss, Kardos, Vass, & Fülöp, 2018).

Applications De Recherche Scientifique

Biological Significance and Therapeutic Uses : α,β-Diamino acids, including derivatives of (R)-2-Amino-3-ethylpentanoic acid, have been identified to have diverse biological significance and therapeutic uses. These applications extend into areas like fuel cells, propelling motion, and food chemistry (Viso et al., 2011).

Synthesis of Edeine Analogs : The stereoselective synthesis of certain amino acids, including derivatives of (R)-2-Amino-3-ethylpentanoic acid, has been used for the synthesis of edeine analogs, which are important in pharmaceutical research (Czajgucki et al., 2003).

Efficient Production of β-Amino Acids : A study presented an efficient three-step synthesis of β-amino acids (esters), which includes derivatives of (R)-2-Amino-3-ethylpentanoic acid, using a combination of ethyl tributylstannylacetate, (R)-2-aryl or alkyl-1,3-oxazolidines, and Lewis acid (Mokhallalati et al., 1993).

Applications in Marine Toxins and Pharmaceuticals : The stereoselective synthesis of specific amino acids, including those similar to (R)-2-Amino-3-ethylpentanoic acid, allows for the exploration and understanding of marine toxins and pharmaceuticals, as seen in studies on janolusimide and other compounds (Giordano et al., 1999; Bates & Gangwar, 1993).

Biocatalytic Synthesis : The synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a biocatalytic one-pot cyclic cascade demonstrates the potential for high yield and chiral purity in producing compounds related to (R)-2-Amino-3-ethylpentanoic acid (Hernández et al., 2017).

Synthesis of Polyfluoroalkyl Amino Acids : There's also research into the synthesis of racemic α-amino acids containing polyfluoroalkyl aliphatic long chains, offering insights into derivatives of (R)-2-Amino-3-ethylpentanoic acid (Delon et al., 2005).

Potential in Treating Multiple Sclerosis and Cardiac Conditions : Some studies have explored the potential of analogs and derivatives of (R)-2-Amino-3-ethylpentanoic acid in treating conditions like multiple sclerosis and cardiac ischemia-reperfusion (Malmquist & Ström, 2012; Kates et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-amino-3-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUUORVBOXZGB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578880 | |

| Record name | 3-Ethyl-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-ethylpentanoic acid | |

CAS RN |

14328-61-1 | |

| Record name | 3-Ethyl-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

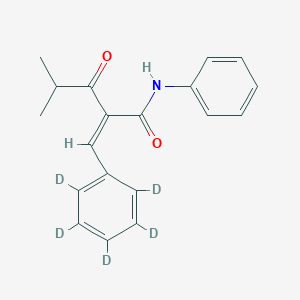

![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)

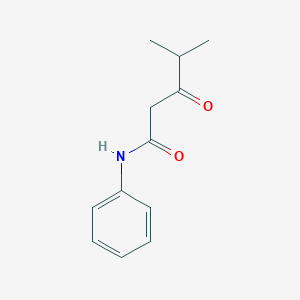

![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)

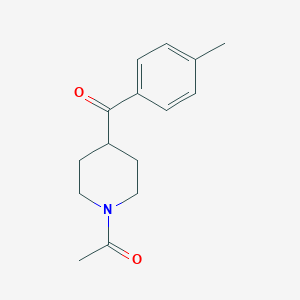

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)